Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate
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Overview
Description
Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate is a chemical compound with the molecular formula C22H40Na2O10S. It is commonly used as a surfactant in various industrial and cosmetic applications due to its excellent cleansing and foaming properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate typically involves the reaction of dodecyl alcohol with ethylene oxide to form dodecyloxyethyl ether. This intermediate is then reacted with maleic anhydride to form the corresponding ester, which is subsequently sulfonated and neutralized with sodium hydroxide to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell lysis buffers and protein extraction solutions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in cosmetic formulations, including shampoos, facial cleansers, and foaming baths
Mechanism of Action
The mechanism of action of disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate involves its ability to reduce surface tension, allowing it to effectively emulsify oils and suspend dirt particles. This makes it an effective cleansing agent. The compound interacts with lipid bilayers and proteins, disrupting their structure and facilitating the removal of contaminants .
Comparison with Similar Compounds
Similar Compounds
- Disodium laureth sulfosuccinate
- Disodium 4-dodecyl 2-sulphonatosuccinate
- Poly (oxy-1,2-ethanediyl), .alpha.- (3-carboxy-1-oxo-3-sulfopropyl)-.omega.- (dodecyloxy)-, disodium salt
Uniqueness
Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a surfactant in various formulations, making it particularly suitable for use in mild and gentle cleansing products .
Properties
CAS No. |
94108-10-8 |
---|---|
Molecular Formula |
C18H32Na2O8S |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
disodium;4-(2-dodecoxyethoxy)-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C18H34O8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-25-13-14-26-17(19)15-16(18(20)21)27(22,23)24;;/h16H,2-15H2,1H3,(H,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI Key |
ZZTKVOKJMCZYBC-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCOCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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